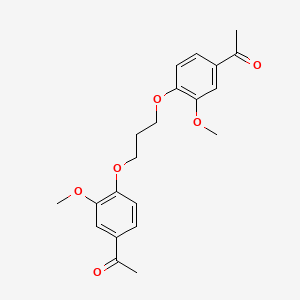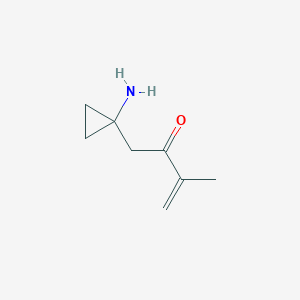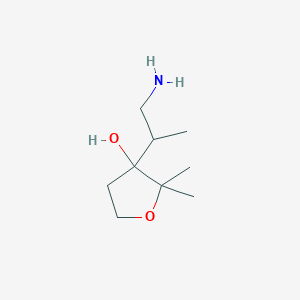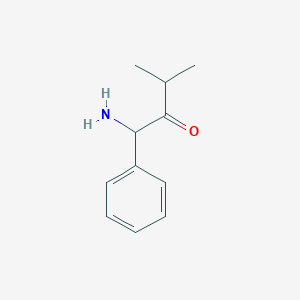
1,1,1-Trichloro-3-(methylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C4H8Cl3NO and a molecular weight of 192.47 g/mol . This compound is characterized by the presence of three chlorine atoms, a methylamino group, and a hydroxyl group attached to a propane backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-(methylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of 1,1,1-trichloroacetone with methylamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to distillation and purification processes to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,1,1-Trichloro-3-(methylamino)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacturing of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the binding to receptors or enzymes, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-3-(propylamino)propan-2-ol: Similar structure but with a propylamino group instead of a methylamino group.
3-(Methylamino)-1-propanol: Lacks the trichloro substitution, making it less reactive in certain chemical reactions.
Uniqueness
1,1,1-Trichloro-3-(methylamino)propan-2-ol is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and chemical behavior. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C4H8Cl3NO |
|---|---|
Poids moléculaire |
192.47 g/mol |
Nom IUPAC |
1,1,1-trichloro-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C4H8Cl3NO/c1-8-2-3(9)4(5,6)7/h3,8-9H,2H2,1H3 |
Clé InChI |
OCRQZETYESAYCR-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)



![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)


